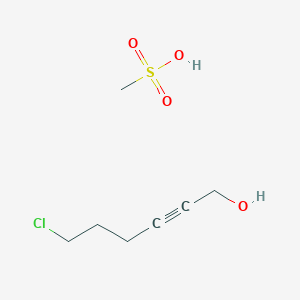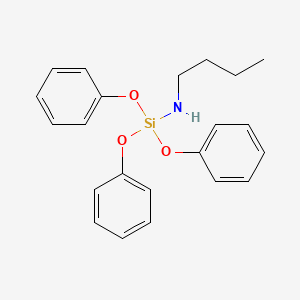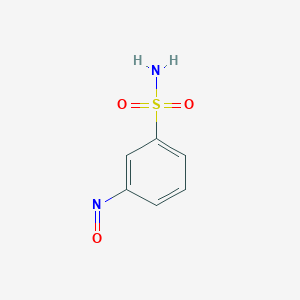
(1S)-1-Methyl-4-methylidene-1,2,3,4-tetrahydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-Methyl-4-methylidene-1,2,3,4-tetrahydronaphthalene is an organic compound with a unique structure that includes a tetrahydronaphthalene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Methyl-4-methylidene-1,2,3,4-tetrahydronaphthalene typically involves several steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by methylation and dehydrogenation steps to introduce the methyl and methylidene groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-Methyl-4-methylidene-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can be used to remove double bonds or reduce other functional groups.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is often used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes.
Applications De Recherche Scientifique
(1S)-1-Methyl-4-methylidene-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of materials and chemicals with specific properties.
Mécanisme D'action
The mechanism by which (1S)-1-Methyl-4-methylidene-1,2,3,4-tetrahydronaphthalene exerts its effects involves its interaction with molecular targets in biological systems. This could include binding to specific receptors or enzymes, thereby modulating their activity and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-4-methylidene-1,2,3,4-tetrahydronaphthalene: Lacks the (1S) stereochemistry.
Tetrahydronaphthalene: Lacks the methyl and methylidene groups.
Uniqueness
The unique stereochemistry and functional groups of (1S)-1-Methyl-4-methylidene-1,2,3,4-tetrahydronaphthalene confer specific chemical and biological properties that distinguish it from similar compounds. This makes it a valuable compound for targeted applications in research and industry.
Propriétés
Numéro CAS |
87946-03-0 |
|---|---|
Formule moléculaire |
C12H14 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
(1S)-1-methyl-4-methylidene-2,3-dihydro-1H-naphthalene |
InChI |
InChI=1S/C12H14/c1-9-7-8-10(2)12-6-4-3-5-11(9)12/h3-6,10H,1,7-8H2,2H3/t10-/m0/s1 |
Clé InChI |
WTPNOCYHOZTSNK-JTQLQIEISA-N |
SMILES isomérique |
C[C@H]1CCC(=C)C2=CC=CC=C12 |
SMILES canonique |
CC1CCC(=C)C2=CC=CC=C12 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-cyano-2-[4-(2-ethoxy-2-oxoethyl)-4-hydroxy-1,3-dithiolan-2-ylidene]acetate](/img/structure/B14393860.png)
![4-Methyl-6-(pyrazolo[1,5-a]pyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14393863.png)
![{3-[(2-Methoxyethoxy)methoxy]prop-1-EN-1-YL}cyclohexane](/img/structure/B14393867.png)
![3-[(3-Methylphenyl)methyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B14393891.png)
![3-(2-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-B]quinoxaline](/img/structure/B14393898.png)


![N-(4-{[2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-yl]oxy}phenyl)-L-phenylalanine](/img/structure/B14393910.png)

![([1,1'-Biphenyl]-2-yl)(diphenyl)arsane](/img/structure/B14393928.png)
![2,4-Dichloro-1-{[(prop-2-en-1-yl)oxy]methoxy}benzene](/img/structure/B14393931.png)


